N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (temperature, pressure, etc.), and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves understanding the compound’s physical and chemical properties. Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Reactions
- Rh(III)-Catalyzed Directed C-H Olefination : Studies have demonstrated that Rh(III)-catalyzed oxidative olefination can be directed by C-H bond activation of N-methoxybenzamides, suggesting that similar catalytic methods could be applied to synthesize or modify compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide for potential pharmaceutical applications (Rakshit et al., 2011).
- Formation of Heterocyclic Rings : The condensation of o-aminobenzamide with aldehydes, leading to tetrahydroquinazolinones, illustrates the potential pathways for synthesizing complex heterocyclic structures that might be related to the compound (Hanumanthu et al., 1976).
Medicinal Chemistry Applications
- Development of Antitumor Agents : A Rh(III)-catalyzed redox-neutral annulation process of N-methoxybenzamides with propargyl cycloalkanols to produce 3-acyl isoquinolin-1(2H)-ones has shown potent antitumor activities against various human cancer cells, indicating the potential therapeutic relevance of structurally similar compounds (Bian et al., 2020).
- Synthesis of Quinazolin-4(3H)-ones : A solvent-free synthesis method for 2-arylquinazolin-4(3H)-ones, involving cyclocondensation of 2-aminobenzamide with aromatic aldehydes, highlights the potential for creating biologically active quinazolinone derivatives relevant to the core structure of the target compound (Davoodnia et al., 2010).
Advanced Organic Synthesis
- Palladium-Catalyzed Coupling-Cyclization : The development of axially chiral 2-arylquinazolinones via a palladium-catalyzed process suggests the compound could serve as a precursor in synthesizing chiral molecules, which are significant in drug development (Teng et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15(2)28-21-9-6-17(7-10-21)22(26)24-20-8-5-16-11-12-25(14-19(16)13-20)23(27)18-3-4-18/h5-10,13,15,18H,3-4,11-12,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJMCFHEKAYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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